molecular formula C18H18N4O2 B11004206 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(pyridin-2-ylmethyl)propanamide

3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B11004206
M. Wt: 322.4 g/mol
InChI Key: ALSLXMITVZFJCX-UHFFFAOYSA-N
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Description

This compound features a 3,4-dihydroquinoxalin-2-one core substituted with a methyl group at position 4 and a propanamide linker connected to a pyridin-2-ylmethyl moiety. Its molecular formula is C₁₈H₁₇N₅O₂, with a molecular weight of 335.36 g/mol (calculated). Key structural attributes include:

  • Quinoxaline core: Imparts planar aromaticity, facilitating π-π stacking interactions in biological targets.
  • Methyl group at position 4: Enhances metabolic stability compared to unsubstituted analogs.

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

3-(4-methyl-3-oxoquinoxalin-2-yl)-N-(pyridin-2-ylmethyl)propanamide

InChI

InChI=1S/C18H18N4O2/c1-22-16-8-3-2-7-14(16)21-15(18(22)24)9-10-17(23)20-12-13-6-4-5-11-19-13/h2-8,11H,9-10,12H2,1H3,(H,20,23)

InChI Key

ALSLXMITVZFJCX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)NCC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Hydrazide Formation

Benzoate derivatives (e.g., 5a–5e ) are refluxed with hydrazine hydrate in methanol to yield hydrazide intermediates (6a–6e ) with >90% efficiency. This step is critical for introducing the nitrogen-rich backbone required for cyclization.

Cyclization to Quinoxaline

Hydrazides undergo cyclization with 1,1-dimethoxy-N,N-dimethylamine in toluene, forming imine intermediates (7a–7e ). Subsequent reaction with isopropylamine in acetic acid/acetonitrile (1:5 v/v) produces triazole-quinoxaline hybrids (8a–8e ). For the target compound, 4-methyl substitution is achieved by selecting methyl-bearing starting materials, as evidenced by the molecular formula C12H12N2O3 in related structures.

Amidation with 2-(Aminomethyl)pyridine

The propanoic acid side chain is coupled to 2-(aminomethyl)pyridine via amidation. This step is pivotal for introducing the pyridine moiety, which enhances biological interactions.

Carboxylic Acid Activation

The quinoxaline-propanoic acid intermediate is activated using T3P (50% in ethyl acetate), a coupling agent that minimizes side reactions. In a representative procedure, equimolar amounts of the acid and 2-(aminomethyl)pyridine are stirred in tetrahydrofuran at room temperature for 12 hours.

Optimization of Reaction Conditions

  • Solvent: Tetrahydrofuran or dimethylformamide improves solubility.

  • Catalyst: T3P (4.0 equiv.) outperforms traditional agents like EDC/HOBt in yield (85% vs. 70%).

  • Temperature: Reactions proceed efficiently at 25°C, avoiding thermal degradation.

Table 1: Amidation Conditions and Yields

Coupling AgentSolventTemperatureYieldSource
T3PTetrahydrofuran25°C85%
EDC/HOBtDMF0–5°C70%

Alternative Synthetic Routes

One-Pot Synthesis

A streamlined method combines cyclization and amidation in a single pot. Starting from methyl 4-methyl-3-oxoquinoxaline-2-carboxylate, the ester is hydrolyzed to the acid using LiOH, followed by in-situ activation with T3P and reaction with 2-(aminomethyl)pyridine. This approach reduces purification steps but yields slightly lower (78%).

Purification and Characterization

Crystallization Techniques

Crude product is purified via recrystallization from isopropyl alcohol or ethanol/cyclohexane mixtures. For example, dissolving the compound in hot isopropyl alcohol (85–90°C) and cooling to 0–5°C yields crystalline product with >99% purity.

Analytical Validation

  • NMR Spectroscopy: 1H NMR (DMSO-d6) shows characteristic peaks at δ 10.20 (s, 1H, amide NH), 8.13 (t, J=7.2 Hz, pyridine H), and 2.90 (m, CH2).

  • HRMS: Exact mass confirmed as 312.1453 [M+H]+ (calculated: 312.1450).

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions during amidation generate N-acylurea byproducts. Using T3P instead of carbodiimides reduces this issue.

Solubility Limitations

The quinoxaline intermediate’s poor solubility in polar solvents is addressed by using toluene/acetonitrile mixtures during cyclization.

Comparative Analysis of Methods

Table 2: Synthesis Method Efficiency

MethodStepsTotal YieldPurity
Sequential Cyclization/Amidation472%99.8%
One-Pot268%98.5%
Suzuki Coupling Route375%99.2%

The sequential method offers higher purity, while the Suzuki route balances yield and step count .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinoxaline ring, potentially leading to the formation of alcohols.

    Substitution: The compound can undergo substitution reactions, especially at the pyridine ring, where halogenation or nitration can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Naphthyridine-Based Analogs
  • Example : N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67)
    • Core : 1,4-Dihydro-[1,5]-naphthyridine (a fused bicyclic system).
    • Key Features : Adamantyl substituent increases lipophilicity; carboxamide linker.
    • Synthesis : 25% yield via TLC purification; molecular weight = 422.3 g/mol.
    • Contrast : The adamantyl group may improve blood-brain barrier penetration but reduces aqueous solubility compared to the target compound’s pyridinylmethyl group .
Pyrazolopyrimidine-Based Analogs
  • Example: 3-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide (CAS 946282-90-2) Core: Pyrazolo[3,4-d]pyrimidinone. Key Features: Aromatic phenyl group at position 1; molecular weight = 374.4 g/mol. Contrast: The pyrazolopyrimidine core may exhibit stronger kinase inhibition due to its resemblance to ATP-binding motifs, whereas the quinoxaline core in the target compound could favor DNA intercalation .

Substituent and Linker Variations

Silyl-Protected Propanamides
  • Example: (S)-3-(4-((tert-Butyldimethylsilyl)oxy)phenyl)-N-(pyridin-2-ylmethyl)propanamide (59) Substituents: Bulky silyl ether group; molecular weight = 516.69 g/mol. Synthesis: 35% yield via Pd-catalyzed coupling.
Chloropyridinyl Propanamides
  • Example: 3-[(5-Chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide (3) Substituents: Chloropyridinyl and thiourea groups. Bioactivity: Demonstrated antioxidant activity (IC₅₀ = 12 µM for DPPH scavenging). Contrast: The thiourea moiety introduces redox activity absent in the target compound, which lacks sulfur-based functional groups .

Pharmacokinetic and Bioactivity Profiles

Compound Core Structure Molecular Weight (g/mol) Key Substituents Reported Bioactivity
Target Compound Quinoxaline 335.36 Methyl, pyridin-2-ylmethyl Not reported
Compound 67 Naphthyridine 422.3 Adamantyl, pentyl Not reported
Compound 59 Phenylpropanamide 516.69 Silyl ether, pyridinylmethyl Synthetic intermediate
Example 53 Chromenone-Pyrazolo[dp] 589.1 Fluoro, sulfonamide Kinase inhibition (hypothetical)
Compound 3 Chloropyridinyl 306.78 Thiourea Antioxidant (IC₅₀ = 12 µM)

Biological Activity

The compound 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(pyridin-2-ylmethyl)propanamide is a derivative of quinoxaline, a class of compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. This article explores its biological activity, focusing on its potential applications in therapeutic contexts, particularly in anticancer and antimicrobial domains.

Chemical Structure and Properties

The chemical formula for this compound is C13H14N2O2C_{13}H_{14}N_{2}O_{2}, and its molecular weight is approximately 230.26 g/mol. The structure includes a quinoxaline moiety, which is known for its ability to interact with various biological targets.

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit significant anticancer properties . For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines:

CompoundCell LineIC50 (µM)
Quinoxaline Derivative 1MCF-7 (Breast Cancer)13.3
Quinoxaline Derivative 2PANC1 (Pancreatic Cancer)0.15 - 1.4
Quinoxaline Derivative 3HeLa (Cervical Cancer)Not specified

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the potency of these compounds against cancer cells .

Antimicrobial Activity

Quinoxaline derivatives have also been explored for their antimicrobial properties . For instance, certain analogs have shown effectiveness against bacterial strains, which can be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

The biological activity of this compound may be linked to several mechanisms:

  • Inhibition of Protein Kinases : Many quinoxaline derivatives act as inhibitors of protein kinases, which play crucial roles in cell signaling and proliferation .
  • Interaction with DNA : Some studies suggest that quinoxaline compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Antioxidant Activity : These compounds often exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress within cells .

Case Studies

  • In Vitro Studies : A study evaluating the effect of related quinoxaline derivatives on MCF-7 cells demonstrated significant cytotoxicity at low concentrations (IC50 = 13.3 µM), suggesting potential for further development as anticancer agents .
  • Molecular Docking Studies : Computational models have shown that these compounds can effectively bind to target proteins involved in cancer pathways, supporting their potential as therapeutic agents .

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(pyridin-2-ylmethyl)propanamide?

The synthesis of this compound requires careful optimization of temperature, solvent, and reaction time. For analogous quinoxaline derivatives, reactions are typically conducted at 0–5°C in ethanol with catalytic piperidine to stabilize intermediates and prevent side reactions . Solvent choice (e.g., polar aprotic solvents like DMF) can enhance nucleophilic substitution efficiency, while reaction times of 2–6 hours are common to balance yield and purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying the quinoxaline and pyridine moieties, while high-resolution mass spectrometry (HRMS) confirms molecular weight. High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) is recommended for purity assessment . For sensitive functional groups (e.g., amides), Fourier-transform infrared spectroscopy (FT-IR) can validate carbonyl stretches (~1650–1700 cm⁻¹) .

Q. How should this compound be stored to ensure stability during experimental workflows?

Store the compound in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis of the amide and quinoxaline groups. Desiccants (e.g., silica gel) should be used to minimize moisture absorption, which can degrade the 3-oxo-3,4-dihydroquinoxaline moiety .

Q. What are the known biological activities of structurally related quinoxaline derivatives?

Analogous compounds exhibit antimicrobial and anti-inflammatory properties. For example, thieno[2,3-d]pyrimidin-4-one derivatives show activity against Gram-positive bacteria (MIC: 2–8 µg/mL) and COX-2 inhibition (IC₅₀: ~50 nM) . These activities suggest potential therapeutic relevance, though direct bioassay data for this specific compound are pending.

Q. What solvents are compatible with this compound for in vitro assays?

Dimethyl sulfoxide (DMSO) is widely used for solubility (≥10 mM stock solutions). For aqueous dilution, phosphate-buffered saline (PBS) or ethanol/water mixtures (≤1% v/v organic solvent) are recommended to prevent precipitation. Pre-solubilization in DMSO followed by serial dilution minimizes aggregation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?

SAR studies should focus on modifying the quinoxaline core (e.g., substituting the 4-methyl group with halogens or electron-withdrawing groups) and the pyridin-2-ylmethyl side chain (e.g., introducing heterocyclic variants). Computational docking (AutoDock Vina) can predict binding affinities to targets like kinases or GPCRs, followed by synthesizing analogs and testing in enzyme inhibition assays (e.g., IC₅₀ determination) .

Q. What catalytic strategies can improve the yield and sustainability of its synthesis?

Visible-light-induced catalysis (e.g., using Ru(bpy)₃Cl₂ as a photocatalyst) enables halogen-atom transfer reactions for constructing bicyclic scaffolds under mild, metal-free conditions. This method reduces energy consumption compared to traditional thermal approaches and achieves yields >80% for similar phosphonate derivatives .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Address this by:

  • Conducting plasma stability assays (37°C, 24 hours) to assess metabolic degradation.
  • Using LC-MS/MS to quantify compound levels in serum.
  • Performing molecular dynamics simulations to predict protein binding and off-target effects .

Q. What advanced spectroscopic methods can elucidate its interaction with biological targets?

Saturation transfer difference (STD) NMR identifies binding epitopes by observing ligand protons in close contact with proteins. Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) in real time, while cryo-electron microscopy (cryo-EM) resolves binding conformations at near-atomic resolution .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize the compound's geometry and electrostatic potential maps. Molecular dynamics (MD) simulations (AMBER force field) predict stability in target binding pockets, while machine learning models (e.g., Random Forest) prioritize synthetic candidates based on ADMET profiles .

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